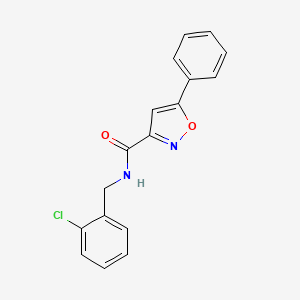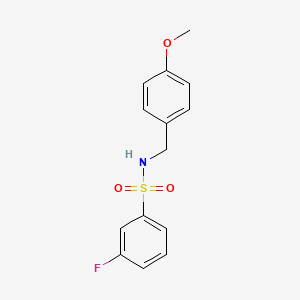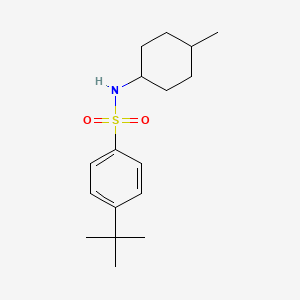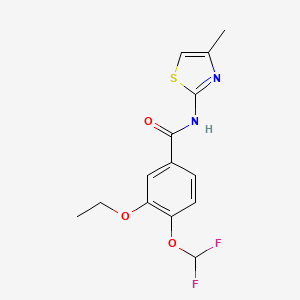
N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorobenzyl group, a phenyl group, and an oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl chloride derivative.
Coupling with the Phenyl Group: The phenyl group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amines, thioethers
Scientific Research Applications
N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is crucial for the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl chloride: A related compound used as a precursor in the synthesis of various organic molecules.
Chlorobenzene: An aryl chloride used as a solvent and intermediate in chemical synthesis.
N-benzyl-2-phenylethylamine derivatives: Compounds with similar structural features and potential psychoactive effects.
Uniqueness
N-(2-chlorobenzyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a chlorobenzyl group, a phenyl group, and an oxazole ring. This structure imparts specific chemical properties and biological activities that are distinct from other related compounds.
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-9-5-4-8-13(14)11-19-17(21)15-10-16(22-20-15)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) |
InChI Key |
FNQZJNWOWDJISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10962114.png)
![2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B10962118.png)
![N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide](/img/structure/B10962124.png)


![(4-Ethylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10962138.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10962140.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B10962141.png)
![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide](/img/structure/B10962143.png)

![3-(4-bromo-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10962149.png)

